molecular formula C14H11F3O3 B14494373 2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol CAS No. 65696-51-7

2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol

Cat. No.: B14494373
CAS No.: 65696-51-7
M. Wt: 284.23 g/mol
InChI Key: TUHZSAMZLSXWQI-UHFFFAOYSA-N
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Description

2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol is an organic compound with the molecular formula C8H7F3O2. It is a phenol derivative characterized by the presence of a methoxy group and a trifluoromethyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol typically involves the reaction of 4-(trifluoromethyl)phenol with 2-methoxyphenol under specific conditions. One common method includes the use of a base, such as sodium hydroxide, to facilitate the nucleophilic aromatic substitution reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced phenols, and substituted phenolic compounds .

Scientific Research Applications

2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain. Additionally, it may interact with other proteins and receptors, modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol is unique due to the presence of both the methoxy and trifluoromethyl groups, which impart specific chemical properties and potential biological activities. The combination of these functional groups enhances its reactivity and makes it a valuable compound for various applications .

Properties

CAS No.

65696-51-7

Molecular Formula

C14H11F3O3

Molecular Weight

284.23 g/mol

IUPAC Name

2-methoxy-4-[4-(trifluoromethyl)phenoxy]phenol

InChI

InChI=1S/C14H11F3O3/c1-19-13-8-11(6-7-12(13)18)20-10-4-2-9(3-5-10)14(15,16)17/h2-8,18H,1H3

InChI Key

TUHZSAMZLSXWQI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F)O

Origin of Product

United States

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